molecular formula C13H9BrClNO B1593806 2-bromo-N-(4-chlorophenyl)benzamide CAS No. 66569-06-0

2-bromo-N-(4-chlorophenyl)benzamide

Cat. No.: B1593806
CAS No.: 66569-06-0
M. Wt: 310.57 g/mol
InChI Key: YFKJGHJQOYPLEG-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-chlorophenyl)benzamide is an organic compound with the molecular formula C13H9BrClNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-N-(4-chlorophenyl)benzamide can be synthesized through the reaction of 4-chloroaniline with 2-bromobenzoyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(4-chlorophenyl)benzamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.

    Electrophilic substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation under controlled temperature conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic substitution: Formation of N-substituted derivatives.

    Electrophilic substitution: Formation of nitro or sulfonyl derivatives.

    Reduction: Formation of N-(4-chlorophenyl)benzylamine.

Scientific Research Applications

2-Bromo-N-(4-chlorophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-chlorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Bromophenyl)-2-chlorobenzamide: Similar structure but with reversed positions of bromine and chlorine atoms.

    2-Bromo-N-(4-methylphenyl)benzamide: Similar structure with a methyl group instead of a chlorine atom.

Uniqueness

2-Bromo-N-(4-chlorophenyl)benzamide is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with biological targets. This unique structure can result in distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-bromo-N-(4-chlorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO/c14-12-4-2-1-3-11(12)13(17)16-10-7-5-9(15)6-8-10/h1-8H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKJGHJQOYPLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354107
Record name 2-bromo-N-(4-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66569-06-0
Record name 2-bromo-N-(4-chlorophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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